{[4-(Chlorosulfonyl)benzoyl]amino}acetic acid
CAS No.: 155493-93-9
Cat. No.: VC21285122
Molecular Formula: C9H8ClNO5S
Molecular Weight: 277.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 155493-93-9 |
|---|---|
| Molecular Formula | C9H8ClNO5S |
| Molecular Weight | 277.68 g/mol |
| IUPAC Name | 2-[(4-chlorosulfonylbenzoyl)amino]acetic acid |
| Standard InChI | InChI=1S/C9H8ClNO5S/c10-17(15,16)7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) |
| Standard InChI Key | CBDGPFVSWUUXJX-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)NCC(=O)O)S(=O)(=O)Cl |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NCC(=O)O)S(=O)(=O)Cl |
Introduction
Chemical Identity and Basic Properties
{[4-(Chlorosulfonyl)benzoyl]amino}acetic acid is an organic compound with the molecular formula C9H8ClNO5S and a molecular weight of 277.68 g/mol . This compound is characterized by its unique functional groups, including a chlorosulfonyl group attached to a benzoyl moiety that is linked to glycine through an amide bond. The compound is known by several synonyms in the scientific literature, reflecting its structural components and chemical relationships.
Chemical Identifiers
The compound can be identified through various chemical notation systems as detailed in Table 1.
Table 1: Chemical Identifiers of {[4-(Chlorosulfonyl)benzoyl]amino}acetic acid
| Identifier | Value |
|---|---|
| CAS Number | 155493-93-9 |
| Molecular Formula | C9H8ClNO5S |
| Molecular Weight | 277.68 g/mol |
| IUPAC Name | 2-[(4-chlorosulfonylbenzoyl)amino]acetic acid |
| InChI | InChI=1S/C9H8ClNO5S/c10-17(15,16)7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) |
| InChIKey | CBDGPFVSWUUXJX-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)NCC(=O)O)S(=O)(=O)Cl |
Synonyms
The compound is known by multiple names in scientific literature, reflecting different naming conventions and structural interpretations:
-
2-[(4-chlorosulfonylbenzoyl)amino]acetic acid
-
[[4-(CHLOROSULFONYL)BENZOYL]AMINO]ACETIC ACID
-
{[4-(chlorosulfonyl)benzoyl]amino}acetic acid
-
2-{[4-(chlorosulfonyl)phenyl]formamido}acetic acid
-
N-[4-(Chlorosulfonyl)benzoyl]glycine
Structural Characteristics
Molecular Structure
{[4-(Chlorosulfonyl)benzoyl]amino}acetic acid consists of three primary structural components:
-
A benzene ring as the core structure
-
A chlorosulfonyl group (-SO2Cl) at the para position of the benzene ring
-
A benzoyl group connected to a glycine moiety through an amide bond
This structural arrangement creates a molecule with distinct chemical reactivity patterns and biological interaction potential. The chlorosulfonyl group is particularly notable as a highly reactive functional group that can participate in numerous chemical transformations.
Functional Groups and Reactivity Centers
The molecule contains several functional groups that contribute to its chemical behavior:
-
Chlorosulfonyl group (-SO2Cl): Highly reactive and susceptible to nucleophilic substitution reactions
-
Amide bond (-CONH-): Provides structural rigidity and hydrogen bonding potential
-
Carboxylic acid group (-COOH): Acidic functionality that can form salts and esters
-
Aromatic ring: Contributes to π-stacking interactions and general hydrophobicity
The presence of these diverse functional groups makes {[4-(Chlorosulfonyl)benzoyl]amino}acetic acid a versatile building block for further chemical modifications and potential drug development applications.
Synthesis and Chemical Reactions
Chemical Reactivity
The chlorosulfonyl group in the molecule is particularly reactive toward nucleophiles, making {[4-(Chlorosulfonyl)benzoyl]amino}acetic acid a versatile intermediate for further chemical transformations. Potential reactions include:
-
Nucleophilic substitution at the chlorosulfonyl group to form sulfonamides
-
Esterification of the carboxylic acid group
-
Further amide coupling reactions
-
Reduction or functionalization of specific groups within the molecule
This reactivity profile makes the compound valuable in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
| Manufacturer | Product Number | Quantity | Price (USD) |
|---|---|---|---|
| AK Scientific | 4729CN | 100 mg | $189 |
| AK Scientific | 4729CN | 250 mg | $224 |
| AK Scientific | 4729CN | 2.5 g | $777 |
| American Custom Chemicals Corporation | HCH0056248 | 1 g | $808.89 |
| American Custom Chemicals Corporation | HCH0056248 | 2.5 g | $1147.43 |
The relatively high price points suggest that the compound requires specialized synthesis procedures and is produced in limited quantities, primarily for research purposes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume